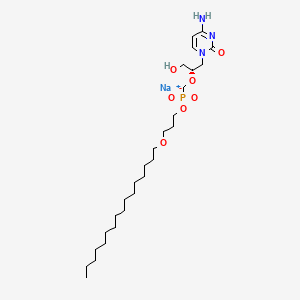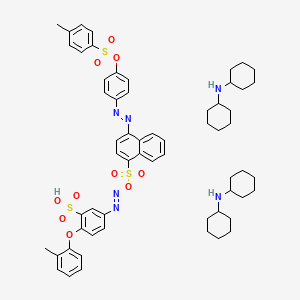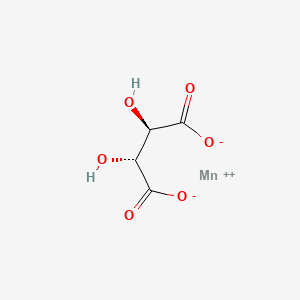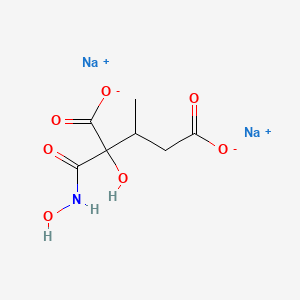
2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of hydroxyamino compounds and carbonyl-containing reagents. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety. The use of advanced technologies, such as automated synthesis and real-time monitoring, further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator. In industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Hydroxy-2-((hydroxyamino)carbonyl)-3-methylpentanedioic acid disodium salt include other hydroxyamino acids and their derivatives. Examples include 2-Hydroxy-2-sulfinatoacetic acid disodium salt and 2-Hydroxy-5-nitrobenzenesulfonic acid disodium salt .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical properties. This compound’s ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable subject of study and use in scientific research.
Properties
CAS No. |
117773-39-4 |
|---|---|
Molecular Formula |
C7H9NNa2O7 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
disodium;2-hydroxy-2-(hydroxycarbamoyl)-3-methylpentanedioate |
InChI |
InChI=1S/C7H11NO7.2Na/c1-3(2-4(9)10)7(14,6(12)13)5(11)8-15;;/h3,14-15H,2H2,1H3,(H,8,11)(H,9,10)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
SGIGADVLRLOKIM-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])C(C(=O)NO)(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
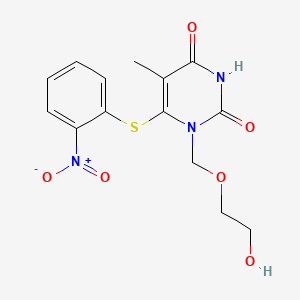

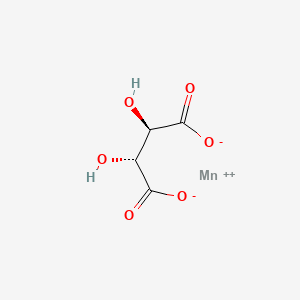
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
